Cas no 65435-04-3 (5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one)

65435-04-3 structure
Nome del prodotto:5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one
Numero CAS:65435-04-3
MF:C10H8ClNO2
MW:209.629021644592
MDL:MFCD04115734
CID:526654
PubChem ID:2060576
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(2-Chloroacetyl)indolin-2-one
- 2H-Indol-2-one,5-(2-chloroacetyl)-1,3-dihydro-
- 5-(2-chloroacetyl)-1,3-dihydroindol-2-one
- 5-(Chloroacetyl)oxindole
- 5-Chloroacetyloxindole
- 5-(Chloroacetyl)-2-indolinone
- 5-(Chloroacetyl)-2-oxindole
- 5-Chloroacetyl-2-indolinone
- 5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one
- 5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one
- 2H-Indol-2-one, 5-(chloroacetyl)-1,3-dihydro-
- 5-(2-Chloro-acetyl)-1,3-dihydro-indol-2-one
- 5-chloroacetyl-oxindole
- 5-chloroacetyl oxindole
- 5 - Chloroacetyloxindole
- 5-Chloroacetyl-2-oxindole
- 5-(2-chloroacetyl)oxindole
- 5-
- 65435-04-3
- 5-(chloroacetyl)-2(1H,3H)-indolone
- MFCD04115734
- DTXSID60366179
- CS-0187057
- EN300-12249
- 5-(alpha-chloroacetyl)oxindol
- 5-chloroacetylindolin-2-one
- WXJWBEAGVWVEDM-UHFFFAOYSA-N
- SY029306
- SR-01000064585
- AKOS000200732
- SCHEMBL1304506
- DB-008458
- SR-01000064585-1
- C2798
- Z85918837
- 5-chloroacetyl-3H-indol-2-one
- AS-18480
- SB64034
-
- MDL: MFCD04115734
- Inchi: 1S/C10H8ClNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14)
- Chiave InChI: WXJWBEAGVWVEDM-UHFFFAOYSA-N
- Sorrisi: ClC([H])([H])C(C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C(N2[H])=O)=O
Proprietà calcolate
- Massa esatta: 209.02400
- Massa monoisotopica: 209.024
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 2
- Complessità: 267
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 46.2
Proprietà sperimentali
- Densità: 1.361±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 240°C(lit.)
- Punto di ebollizione: 460.8°C at 760 mmHg
- Punto di infiammabilità: 232.5°C
- Indice di rifrazione: 1.592
- Solubilità: Leggermente solubile (3,4 g/l) (25°C),
- PSA: 46.17000
- LogP: 1.74070
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36/37/39
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
- Frasi di rischio:R36/37/38
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C30060-25g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 25g |
¥369.0 | 2023-09-08 | |
eNovation Chemicals LLC | D378177-1kg |
5-Chloroacetyloxindole |
65435-04-3 | 97% | 1kg |
$2400 | 2023-09-02 | |
Enamine | EN300-12249-1.0g |
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one |
65435-04-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
Enamine | EN300-12249-0.1g |
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one |
65435-04-3 | 95% | 0.1g |
$19.0 | 2023-02-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB91007-5G |
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one |
65435-04-3 | 95% | 5g |
¥ 316.00 | 2023-03-13 | |
Fluorochem | 044207-25g |
5-Chloroacetyloxindole |
65435-04-3 | 98% | 25g |
£139.00 | 2022-03-01 | |
TRC | C363855-50g |
5-(Chloroacetyl)oxindole |
65435-04-3 | 50g |
$ 569.00 | 2023-04-18 | ||
Apollo Scientific | OR5624-1g |
5-(Chloroacetyl)-1,3-dihydro-2H-indol-2-one |
65435-04-3 | 98% | 1g |
£10.00 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C30060-250mg |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 98% | 250mg |
¥19.0 | 2023-09-08 | |
Chemenu | CM148066-25g |
5-(2-Chloroacetyl)indolin-2-one |
65435-04-3 | 95%+ | 25g |
$*** | 2023-05-29 |
5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one Letteratura correlata
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
65435-04-3 (5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one) Prodotti correlati
- 852136-83-5(N-(2-methyl-1H-indol-5-yl)methyl-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1322604-93-2(1-(2-methoxyethyl)-1H-indol-4-amine)
- 873930-78-0(6-chloro-N-{4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide)
- 2368870-29-3(2,2-difluoro-2-(pyridin-2-yl)ethan-1-amine hydrochloride)
- 2228889-07-2(5-(azetidin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2228527-62-4(1-(1,3-dimethyl-1H-pyrazol-5-yl)-2,2-dimethylcyclopropylmethanamine)
- 119916-25-5(Benzene,1,2,4-trifluoro-3-methyl-)
- 1629972-71-9(1-Bromo-3-(1-fluoro-2-methylpropan-2-yl)benzene)
- 74772-78-4(5-(4-Hydroxybenzyl)thiazolidine-2,4-dione)
- 865592-25-2(5-bromo-N-6-(diethylsulfamoyl)-1,3-benzothiazol-2-ylfuran-2-carboxamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:65435-04-3)5-(2-chloroacetyl)-2,3-dihydro-1H-indol-2-one

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):171.0/503.0